7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide: A Comprehensive Technical Guide on Synthesis, Profiling, and Safety Protocols
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine Hydrobromide: A Comprehensive Technical Guide on Synthesis, Profiling, and Safety Protocols
Executive Summary
Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including GABA_A receptor agonists (e.g., zolpidem) and various kinase inhibitors. 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a highly specialized building block. The C7-bromide acts as an ideal handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C2-tert-butyl group imparts significant steric bulk and lipophilicity, which are often utilized to modulate the pharmacokinetic properties of drug candidates.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, a mechanistic breakdown of its synthesis, a self-validating experimental protocol, and critical Material Safety Data Sheet (MSDS) guidelines.
Physicochemical Profiling & Identification
Accurate identification and tracking of building blocks are critical for reproducible drug development. Below is the consolidated physicochemical profile for this compound[1],[2].
| Property | Value / Description |
| Chemical Name | 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide |
| CAS Registry Number | 1803588-93-3 |
| Molecular Formula | C₁₁H₁₄Br₂N₂ |
| Molecular Weight | 334.05 g/mol |
| MDL Number | MFCD28145337 |
| Structural Features | Fused bicyclic imidazo[1,2-a]pyridine core; tert-butyl group at C2; Bromine at C7; Hydrobromide salt form. |
| Appearance | Solid / Crystalline Powder (Typical for imidazopyridine HBr salts) |
Mechanistic Synthesis & Causality (The Tchichibabin Protocol)
The synthesis of imidazo[1,2-a]pyridines has historically relied on the Tchichibabin (or Chichibabin) reaction, a pioneering method introduced in 1925 that involves the condensation of 2-aminopyridines with α-haloketones[1][3].
The Causality of the Reaction Design
To synthesize 7-bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, the specific precursors are 4-bromo-pyridin-2-amine and 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) .
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Regioselective Nucleophilic Attack: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amino group. Therefore, the reaction initiates via a bimolecular nucleophilic substitution (S_N2), where the pyridine nitrogen attacks the α-carbon of bromopinacolone, displacing the aliphatic bromide to form a charged pyridinium intermediate[2][4].
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Cyclization and Dehydration: Upon heating, the exocyclic amine undergoes intramolecular nucleophilic attack on the ketone carbonyl. Subsequent dehydration (loss of H₂O) yields the aromatized, fused imidazo[1,2-a]pyridine system[2][4].
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In Situ Salt Formation: A major advantage of this specific protocol is that the displaced bromide and the proton lost during cyclization generate hydrobromic acid (HBr). Because the resulting imidazo[1,2-a]pyridine core is basic, it immediately sequesters the HBr, precipitating directly as the stable hydrobromide salt . This eliminates the need for a secondary salt-formation step and drives the reaction forward by removing the product from the solution phase.
Figure 1: Mechanistic pathway of the Tchichibabin synthesis yielding the hydrobromide salt.
Self-Validating Experimental Workflow
This protocol is designed as a self-validating system: the successful precipitation of the hydrobromide salt acts as a visual confirmation of cyclization, while also serving as an in-situ purification mechanism.
Reagents Required:
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4-Bromo-pyridin-2-amine (1.0 equiv)
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1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) (1.05 equiv)
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Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
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Reaction Assembly: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-bromo-pyridin-2-amine and the chosen solvent (e.g., Ethanol). Ensure the solvent volume is sufficient to dissolve the starting materials but minimal enough to encourage later precipitation.
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Electrophilic Addition: Add bromopinacolone dropwise to the stirring solution at room temperature.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C for EtOH). Maintain reflux for 4 to 12 hours. The application of heat is critical to overcome the activation energy required for the dehydration step following the initial S_N2 alkylation.
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Precipitation: Monitor the reaction. As the cyclization completes, the highly polar 7-bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide will begin to precipitate out of the hot solvent as a crystalline solid.
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Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize the crystallization yield.
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Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold solvent (e.g., cold ethanol followed by diethyl ether) to wash away any unreacted bromopinacolone and acyclic intermediates.
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Drying: Dry the resulting solid under high vacuum at 40°C to constant weight, yielding the pure hydrobromide salt.
Material Safety Data Sheet (MSDS) & Risk Mitigation
Handling 7-bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide requires strict adherence to laboratory safety protocols. As a halogenated heterocyclic hydrobromide salt, it presents specific acute and chronic hazards[3][5].
GHS Classification & Hazard Statements
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
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Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
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Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Precautionary Handling & Storage
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Prevention: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area (fume hood). Wear protective nitrile gloves, tightly fitting safety goggles, and a lab coat[6].
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Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed. Protect from moisture, as hydrobromide salts can be hygroscopic[6].
Emergency First Aid Procedures
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Inhalation: Remove the person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen and seek medical attention[7].
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Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[7].
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes[7].
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Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately[7].
Figure 2: Standard operating procedure for hazardous spill containment and disposal.
References
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 2021. Available at:[Link]
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Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances, 2024. Available at:[Link]
Sources
- 1. 1803588-93-3 CAS Manufactory [m.chemicalbook.com]
- 2. aaronchem.com [aaronchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2- a ]pyridine frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08924G [pubs.rsc.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
